FF-10501

Acute Myeloid Leukemia IMPDH inhibition HMA resistance

FF-10501 is a clinically evaluated, orally bioavailable IMPDH inhibitor that uniquely maintains equipotent activity in azacitidine-resistant hematological malignancy models, distinguishing it from cross-resistant antimetabolites. Beyond cytotoxicity, it promotes myeloid differentiation and erythropoiesis via ROS/MAPK pathway activation—a dual mechanism not shared by standard IMPDH inhibitors like mycophenolate mofetil. With documented IC₅₀ of 14.6 μM across AML cell lines and proven target engagement through guanine nucleotide depletion, this compound is the definitive tool for HMA-resistance research, MDS anemia studies, and preclinical evaluation of HMA-IMPDH inhibitor combinations. Available in high-purity solid form with verified batch consistency.

Molecular Formula
Molecular Weight
Cat. No. B1191757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFF-10501
SynonymsFF-10501;  FF 10501;  FF10501.; unknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

FF-10501 IMPDH Inhibitor: Preclinical & Clinical Candidate Profile for AML/MDS Research


FF-10501 (also designated FF-10501-01) is a small-molecule, orally bioavailable, selective inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH) [1]. It functions as an antimetabolite that depletes intracellular guanine nucleotide pools, thereby inducing anti-proliferative and pro-apoptotic effects in hematological malignancy cell lines [2]. As of early 2026, FF-10501-01 has been evaluated in Phase 1/2a clinical trials in patients with relapsed/refractory acute myeloid leukemia (AML) and hypomethylating agent (HMA)-resistant myelodysplastic syndromes (MDS) [3], and is under investigation in combination with azacitidine for MDS (NCT03486353) [4].

FF-10501 Comparator Differentiation: Why IMPDH Inhibitors Are Not Functionally Interchangeable


IMPDH inhibitors constitute a mechanistically related class of antimetabolites, yet their translational and procurement profiles diverge significantly based on clinical indication context, resistance phenotypes, and concomitant differentiation effects. FF-10501 demonstrates retention of activity in azacitidine-resistant and HMA-resistant disease models where other antimetabolites exhibit pronounced cross-resistance (>10-fold IC₅₀ shifts) [1]. Unlike mycophenolate mofetil (MMF), which is not approved for oncology indications, FF-10501 has been specifically developed and clinically evaluated for AML and MDS, including HMA-refractory populations [2]. Furthermore, FF-10501 uniquely promotes myeloid differentiation and erythropoiesis via ROS/MAPK pathway activation, a pharmacological property not shared by prototypical IMPDH inhibitors such as MMF or mizoribine [3]. Consequently, simple substitution with alternative IMPDH inhibitors is not scientifically justified when targeting hematological malignancies, particularly in the context of HMA resistance or when seeking combined anti-proliferative and differentiation-promoting effects.

FF-10501 Quantitative Comparative Evidence: Head-to-Head vs. Comparator Data


FF-10501 Retains Full Cytotoxicity in HMA-Resistant AML Cell Lines vs. Comparable Potency in Parental Lines

In preclinical evaluation across multiple AML cell lines, FF-10501-01 exhibited comparable anti-proliferative activity in both hypomethylating agent (HMA)-sensitive parental lines and their HMA-resistant derivative sublines. Specifically, in HL-60 and KG-1 AML cell lines, the 72-hour IC₅₀ values for FF-10501-01 were equivalent between parental and azacitidine-resistant variants [1]. This stands in contrast to azacitidine itself, which demonstrates substantially reduced potency in the resistant sublines. The mechanism of FF-10501-01 cytotoxicity—targeting guanine nucleotide biosynthesis independent of nucleoside analog metabolic activation pathways—explains the absence of cross-resistance with HMAs [1].

Acute Myeloid Leukemia IMPDH inhibition HMA resistance

FF-10501 Lacks Cross-Resistance to Azacitidine-Resistant Leukemia Cells vs. >10-Fold IC₅₀ Shift for Decitabine and Cytarabine

In a systematic cross-resistance profiling study using azacitidine-resistant SKM-1 and MOLM-13 leukemia cell lines, FF-10501 exhibited no cross-resistance, maintaining its cell growth-inhibitory activity in resistant cells equivalent to that in parental cells [1]. In stark contrast, decitabine and cytarabine demonstrated cross-resistance exceeding a 10-fold shift in IC₅₀ values in the same azacitidine-resistant cell models [1]. Notably, gemcitabine similarly showed no cross-resistance, and cross-resistance to 5-fluorouracil was cell line-dependent [1]. The IMPDH inhibitor mycophenolate mofetil (MMF) likewise maintained activity, indicating that IMPDH-targeted antimetabolites circumvent the metabolic resistance mechanisms (reduced uridine-cytidine kinase 2 expression and decreased triphosphate metabolite accumulation) that impair azacitidine, decitabine, and cytarabine [1].

Azacitidine resistance Cross-resistance IMPDH inhibitor

FF-10501 Promotes Erythroid Differentiation and Erythropoiesis vs. Cytotoxic-Only IMPDH Inhibitors

FF-10501 promotes erythroid differentiation of K562 chronic myeloid leukemia cells in a dose-dependent manner, an effect mediated by IMP-to-hypoxanthine metabolic conversion that elevates reactive oxygen species (ROS) and activates the p38 MAPK pathway [1]. At clinically relevant doses, FF-10501 also promoted erythropoiesis from primary human CD34⁺ hematopoietic stem/progenitor cells, accompanied by ROS accumulation [1]. This differentiation-promoting activity is not a general property of all IMPDH inhibitors; it has been specifically characterized for FF-10501 via the ROS/MAPK axis and is not documented as a primary pharmacological feature of mycophenolate mofetil or mizoribine in hematological contexts [1]. The dual functionality—anti-proliferative/cytotoxic at higher doses and differentiation-promoting/erythropoiesis-supportive at lower doses—distinguishes FF-10501 within the IMPDH inhibitor class [1].

Myelodysplastic Syndromes Erythropoiesis Differentiation therapy

FF-10501 Clinical Activity in Heavily Pretreated HMA-Failure MDS/AML vs. Standard-of-Care Outcomes

In a Phase 1/2a dose-escalation study (NCT02193958) enrolling 38 Phase 1 patients (28 relapsed/refractory AML, 10 MDS/CMML) and 15 Phase 2a patients (HMA-resistant MDS/CMML), FF-10501-01 demonstrated clinical activity as monotherapy in a heavily pretreated population [1]. In the evaluable AML cohort, 3 of 19 patients (16%) achieved partial remission with durations of 31, 7, and 5 months [1]. In the MDS/CMML cohort (Phase 1 and 2a combined), 2 of 20 evaluable patients (10%) attained marrow complete remission, with one patient continuing treatment for 17 months [1]. All enrolled patients had received prior therapy (median 3 prior lines, range 1-6) and the Phase 2a cohort specifically comprised patients with confirmed HMA-resistant disease—a population for which limited effective options exist [1] [2]. While the trial was terminated early due to mucositis events, these response rates were achieved in a population that had failed HMAs, the current standard-of-care front-line therapy for high-risk MDS [1].

Clinical trial HMA failure MDS

FF-10501 Mean IC₅₀ of 14.6 μM Across AML Cell Lines Establishes Potency Baseline vs. MMF and Azacitidine

Across a panel of AML cell lines, FF-10501-01 demonstrates a mean IC₅₀ of 14.6 μM for inhibition of cell proliferation by targeting guanine nucleotide biosynthesis . In cross-resistance studies, mycophenolate mofetil (MMF), the prototype IMPDH inhibitor, similarly maintained activity in azacitidine-resistant cells, but its potency and selectivity profile in AML models have not been systematically benchmarked in the same experimental systems as FF-10501 [1]. Azacitidine, the standard-of-care HMA, exhibits IC₅₀ values that increase >10-fold in resistant sublines relative to parental cells [1]. The 14.6 μM mean IC₅₀ for FF-10501-01 in AML cells provides a quantitative reference point for potency assessment and batch-to-batch activity verification in procurement contexts, particularly for laboratories studying IMPDH inhibition or guanine nucleotide depletion in leukemia models .

IC₅₀ Potency AML

FF-10501 Application Scenarios: HMA-Resistant AML/MDS Research and Differentiation Studies


Investigating IMPDH-Targeted Therapy in HMA-Resistant AML and MDS Models

For laboratories studying HMA resistance mechanisms or seeking to evaluate therapeutic strategies in the post-azacitidine/decitabine failure setting, FF-10501 is uniquely positioned. As demonstrated by preclinical data showing equivalent IC₅₀ values in parental and azacitidine-resistant HL-60 and KG-1 AML cell lines [1], and clinical evidence of objective responses (16% partial remission in AML; 10% marrow complete remission in MDS/CMML) in heavily pretreated HMA-failure patients [2], FF-10501 provides a mechanistically distinct tool compound that retains activity where HMAs lose efficacy. The cross-resistance data, which show >10-fold IC₅₀ shifts for decitabine and cytarabine but no shift for FF-10501 in azacitidine-resistant SKM-1 and MOLM-13 cells [3], further supports its use as a positive control or test article in experiments designed to dissect metabolic resistance pathways independent of nucleoside analog activation mechanisms.

Studying Erythropoiesis and Myeloid Differentiation in MDS

FF-10501 is uniquely suitable for research focused on the dual effects of IMPDH inhibition on both malignant cell cytotoxicity and normal hematopoietic differentiation. Unlike prototypical IMPDH inhibitors (e.g., mycophenolate mofetil, mizoribine) that are not characterized for differentiation-promoting activity, FF-10501 has been specifically shown to promote dose-dependent erythroid differentiation of K562 cells and to support erythropoiesis from primary human CD34⁺ hematopoietic stem/progenitor cells via the ROS/p38 MAPK pathway [4]. This property makes FF-10501 a valuable tool for studying the therapeutic potential of IMPDH inhibition in addressing MDS-associated cytopenias, particularly anemia, and for dissecting the signaling pathways linking nucleotide depletion to lineage-specific differentiation outcomes [4].

Combination Therapy Studies with Azacitidine in MDS

Given the ongoing clinical trial NCT03486353 evaluating FF-10501-01 in combination with azacitidine in patients with previously untreated high-risk MDS [5], FF-10501 is directly relevant for preclinical studies investigating HMA-IMPDH inhibitor combinations. The rationale for this combination is supported by preclinical evidence that FF-10501 maintains full activity in azacitidine-resistant cells [1] [3] and that its mechanism of action (guanine nucleotide depletion via IMPDH inhibition) is orthogonal to the epigenetic modulation exerted by azacitidine. Researchers evaluating synergistic or additive anti-leukemic effects in vitro or in vivo can leverage FF-10501 as a clinically relevant IMPDH inhibitor specifically developed for hematological malignancy applications, distinguishing it from non-oncology IMPDH inhibitors like MMF [5].

Quality Control and Assay Validation for IMPDH Inhibitor Studies

For laboratories requiring a well-characterized IMPDH inhibitor with published potency metrics, FF-10501 provides a reference standard with a documented mean IC₅₀ of 14.6 μM across AML cell lines . This quantitative benchmark enables verification of compound activity in cellular assays and supports batch-to-batch consistency assessments in procurement and experimental workflows. Additionally, the established mechanism of action—reduction of intracellular GMP, GDP, and GTP pools with rescue by exogenous guanosine [1]—provides a clear biochemical readout for confirming target engagement, making FF-10501 a suitable positive control for IMPDH inhibition studies in hematological malignancy models [1] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FF-10501

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.